2-cyclobutylacetic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylacetic acid can be synthesized through various methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as cyclobutylmagnesium bromide, reacts with carbon dioxide to form a metal carboxylate, which is then protonated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient carboxylation and subsequent protonation .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the carboxyl group into acyl chlorides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces acyl chlorides or other substituted derivatives.
Scientific Research Applications
2-Cyclobutylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyclobutylacetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Cyclobutylacetic acid can be compared with other similar compounds such as:
Cyclopropylacetic acid: Similar in structure but with a three-membered ring.
Cyclopentylacetic acid: Contains a five-membered ring instead of a four-membered ring.
Cyclohexylacetic acid: Features a six-membered ring.
The uniqueness of this compound lies in its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-cyclobutylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMJJJRCOMBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363967 | |
Record name | 2-cyclobutylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6540-33-6 | |
Record name | 2-cyclobutylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclobutylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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